molecular formula C16H27N5O3S B5577787 [(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol

[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol

Cat. No. B5577787
M. Wt: 369.5 g/mol
InChI Key: XIKKFUPMRMDYAJ-CHWSQXEVSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multistep reactions, including the formation of the triazole ring, introduction of the morpholine group, and subsequent coupling with pyrrolidine derivatives. For instance, in the synthesis of similar compounds, methods such as microwave-assisted one-pot processes have been employed to achieve high yields and reduce reaction times. Techniques include sequential combinations of key precursors under specific conditions to construct the complex molecular architecture efficiently (Islas-Jácome et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds incorporating morpholine and triazole units has been characterized using various spectroscopic and analytical techniques. X-ray crystallography, for example, has elucidated the conformation of the morpholine ring, the planarity of the triazole ring, and the overall stereochemistry of the molecule. Detailed structural analysis reveals the presence of intramolecular hydrogen bonds and other interactions that stabilize the molecule’s conformation (Goh et al., 2010).

Chemical Reactions and Properties

The reactivity of the compound is influenced by the functional groups present, such as the triazole ring, which can undergo various chemical transformations. The compound's stability under different conditions has been studied, showing particular sensitivity to oxidative agents and UV radiation. This knowledge is crucial for the development of pharmaceuticals, as it informs the conditions under which the compound can be safely synthesized, stored, and handled (Varynskyi & Kaplaushenko, 2019).

Scientific Research Applications

Force Degradation Study

A study conducted by Varynskyi and Kaplaushenko (2019) investigated the force degradation of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, a compound with structural similarities, to confirm the selectivity of the active pharmaceutical ingredient (API) and impurity determination method. The research highlighted the stability of the API under various conditions, excluding its sensitivity to hydrogen peroxide (H₂O₂) and UV radiation, proposing possible structures for degradation products (Varynskyi & Kaplaushenko, 2019).

Synthesis and Reactions

Zaki, El-Dean, and Radwan (2014) focused on the synthesis and reactions involving morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, highlighting the versatility of morpholine and pyrrolidine in creating complex heterocyclic compounds. Their work contributes to understanding the synthetic possibilities and chemical behavior of morpholine derivatives in various chemical reactions (Zaki, El-Dean, & Radwan, 2014).

Metabolism Study

A metabolism study by Varynskyi and Kaplaushenko (2020) on a similar morpholinium compound provided insights into the determination of the main metabolite's structure using chromatography and mass spectrometry. The study's findings on the methylation of the active substance during metabolism enrich the understanding of morpholine derivatives' biotransformation (Varynskyi & Kaplaushenko, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects. The 1,2,4-triazole ring is a common motif in many pharmaceuticals and is known to have various biological activities .

properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3S/c1-2-14-17-16(19-18-14)25-11-15(23)21-8-12(13(9-21)10-22)7-20-3-5-24-6-4-20/h12-13,22H,2-11H2,1H3,(H,17,18,19)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKKFUPMRMDYAJ-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)N2CC(C(C2)CO)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=NN1)SCC(=O)N2C[C@H]([C@H](C2)CO)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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